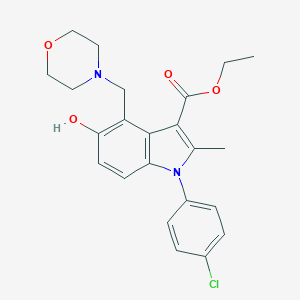![molecular formula C20H19NO3 B271511 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271511.png)
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, also known as TMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. TMQ belongs to the class of compounds known as quinolines, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.
Biochemical and Physiological Effects
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has also been found to modulate the activity of enzymes involved in cellular signaling pathways, including protein kinase C and phospholipase A2. These effects suggest that 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline may have a broad range of therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in lab experiments is its relatively low toxicity. This makes it a viable compound for in vitro and in vivo studies. However, the solubility of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline can be an issue, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are numerous future directions for research on 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. One area of interest is the development of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline derivatives that may have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, which may provide insights into its therapeutic potential. Additionally, the use of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in combination with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been the focus of numerous scientific studies due to its potential therapeutic effects. Some of the areas of research include the treatment of cancer, neurodegenerative diseases, and inflammation. 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline |
|---|---|
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-10-16-11-9-15-6-4-5-7-17(15)21-16/h4-13H,1-3H3/b10-8+ |
InChI-Schlüssel |
UGISBUIBIFLVGO-CSKARUKUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)
![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)


![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)

